2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine
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Overview
Description
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine is a fluorinated organic compound characterized by the presence of five fluorine atoms and a phenyl group attached to a propan-1-amine backbone. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol.
Conversion to Amine: The alcohol group is then converted to an amine group through a series of reactions, such as amination or reductive amination, using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, often under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoro-1-propanol
- 2,2,3,3,3-Pentafluoro-1-butanol
- 2,2,3,3,3-Pentafluoro-1-pentanol
Comparison: 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine is unique due to the presence of the phenyl group, which can significantly alter its chemical and physical properties compared to other fluorinated alcohols
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGIAQNUHJQMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-81-9 |
Source
|
Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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